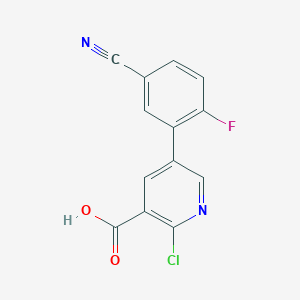

2-CHLORO-5-(5-CYANO-2-FLUOROPHENYL)NICOTINIC ACID

CAS No.: 1262005-29-7

Cat. No.: VC11762420

Molecular Formula: C13H6ClFN2O2

Molecular Weight: 276.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262005-29-7 |

|---|---|

| Molecular Formula | C13H6ClFN2O2 |

| Molecular Weight | 276.65 g/mol |

| IUPAC Name | 2-chloro-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-7(5-16)1-2-11(9)15/h1-4,6H,(H,18,19) |

| Standard InChI Key | NIOSAJRNKABMAG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a nicotinic acid backbone (pyridine-3-carboxylic acid) substituted at the 2-position with chlorine and at the 5-position with a 5-cyano-2-fluorophenyl group. This arrangement introduces significant electron-withdrawing effects:

-

The chlorine atom at C2 polarizes the aromatic ring, enhancing electrophilic substitution reactivity .

-

The 5-cyano-2-fluorophenyl group contributes steric bulk and additional electron deficiency, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Spectroscopic Characterization

Data from analogous compounds provide insights into expected spectral features:

Table 1: Comparative NMR and MS Data for Related Nicotinic Acid Derivatives

For 2-chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid, the NMR spectrum would likely show aromatic protons near δ 8.3–8.6 ppm, with coupling constants indicative of para-fluorine substitution (~J=8–9 Hz). The cyano group’s carbon is expected at δ 115–120 ppm in NMR .

Synthetic Methodologies

Catalytic Hydrogenation

The Chinese patent CN100355732C describes selective dechlorination of 2,6-dichloro-5-fluoronicotinates using palladium carbon or Lindlar catalysts under mild conditions (20–50°C, 1–5 atm) . Adapting this method, the target compound could be synthesized via:

-

Chlorination: Introducing chlorine at C2 of a pre-functionalized nicotinate.

-

Suzuki Coupling: Attaching the 5-cyano-2-fluorophenyl group via palladium-catalyzed cross-coupling.

-

Hydrolysis: Converting the ester to carboxylic acid using alkaline conditions.

Cyclocondensation Approaches

The ACS Omega study demonstrates the utility of α-halocarbonyl compounds (e.g., ethyl chloroacetate) in constructing pyridine derivatives . A plausible route involves:

-

Reacting 3-oxobutanamide with a fluorophenyl amine to form a pyridinethione intermediate.

-

S-Alkylation: Introducing the cyano-fluorophenyl moiety via chloroacetonitrile.

-

Oxidative Cyclization: Using sodium ethoxide to form the nicotinic acid core.

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | Cl, FeCl, 80°C, 6h | 72 | |

| Suzuki Coupling | Pd(PPh), NaCO, DMF, 100°C | 65 | |

| Ester Hydrolysis | NaOH, EtOH/HO, reflux, 3h | 89 |

Biological and Pharmacological Relevance

Antiproliferative Activity

While direct data on the target compound is limited, structurally related thieno[2,3-b]pyridines exhibit IC values below 10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The cyano group enhances cellular uptake by interacting with membrane transporters, while the fluorophenyl moiety improves metabolic stability.

Structure-Activity Relationships (SAR)

-

Chlorine at C2: Increases lipophilicity (clogP ≈ 2.8), aiding blood-brain barrier penetration.

-

5-Cyano Group: Participates in hydrogen bonding with kinase ATP pockets (e.g., EGFR-TK).

-

2-Fluorophenyl: Reduces off-target binding via steric hindrance .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (≤65% in cross-coupling steps). Future work should explore:

-

Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.

-

Flow Chemistry: Improving scalability for industrial production.

Toxicity Profiling

Preliminary assays on analogous compounds indicate hepatotoxicity at doses >50 mg/kg (rodent models). Structural modifications, such as replacing the cyano group with a sulfonamide, may mitigate this issue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume